2-chloro-N-(2,4-dibromophenyl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2,4-dibromophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2ClNO/c9-5-1-2-7(6(10)3-5)12-8(13)4-11/h1-3H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKSHDQOEFCIFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201280730 | |
| Record name | 2-Chloro-N-(2,4-dibromophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201280730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96686-52-1 | |
| Record name | 2-Chloro-N-(2,4-dibromophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96686-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(2,4-dibromophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201280730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro N 2,4 Dibromophenyl Acetamide and Its Structural Analogs
Conventional Reaction Pathways for Chloroacetamide Synthesis
Traditional methods for synthesizing chloroacetamides primarily rely on the robust and well-established amidation reaction between a substituted aniline (B41778) and a chloroacetyl halide.
Amidation Reactions from Chloroacetyl Halides and Substituted Anilines
The most common and direct route to N-aryl chloroacetamides is the acylation of a substituted aniline with chloroacetyl chloride. ijpsr.inforesearchgate.net This nucleophilic acyl substitution reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. A variety of bases and solvents can be employed, with the choice often depending on the specific substrates and desired reaction conditions. Common bases include triethylamine (B128534) (TEA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), while solvents can range from dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) to toluene (B28343) and dioxane. researchgate.netsphinxsai.com
For instance, a general procedure involves dissolving the substituted aniline in a suitable solvent, followed by the addition of a base. The mixture is then cooled, and chloroacetyl chloride is added dropwise to control the exothermic reaction. After the addition is complete, the reaction is typically stirred for several hours at room temperature. researchgate.netnih.gov The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into cold water to precipitate the product, which is then filtered, washed, and recrystallized from a suitable solvent like ethanol (B145695) to afford the purified N-aryl chloroacetamide. ijpsr.infosphinxsai.com
The versatility of this method allows for the synthesis of a wide array of N-substituted chloroacetamides by simply varying the aniline starting material. ijpsr.info This flexibility is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Optimized Reaction Conditions for the Synthesis of 2-Chloro-N-(2,4-dibromophenyl)acetamide
While the general amidation procedure is effective, optimizing reaction conditions is key to maximizing the yield and purity of this compound. Research has shown that the combination of DBU as a non-nucleophilic base and THF as the solvent can provide excellent results, often leading to high yields (75-95%) within a relatively short reaction time (3-6 hours) at room temperature. researchgate.netsphinxsai.comsphinxsai.com This method offers advantages over others that may require harsher conditions or longer reaction times. sphinxsai.com
A typical optimized procedure for a related compound, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, involves adding chloroacetyl chloride to a stirred mixture of the amine and a few drops of triethylamine in ethanol, followed by refluxing for 2-3 hours. nih.gov After cooling and pouring into ice water, the precipitate is collected. nih.gov This highlights that the choice of solvent and base can be tailored to the specific substrate to achieve optimal outcomes.
Table 1: Comparison of Reaction Conditions for Chloroacetamide Synthesis
| Base | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Triethylamine (TEA) | Toluene | Ice Bath to RT | 4 h | - | nih.gov |
| DBU | THF | Room Temperature | 3-6 h | 75-95% | sphinxsai.com |
| Triethylamine | Ethanol | Reflux | 2-3 h | - | nih.gov |
| - | Acetic Acid | Ice Bath to RT | - | 89% | iucr.org |
Advanced Synthetic Approaches: Microwave-Assisted Synthesis of N-Arylacetamides
In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. ajrconline.orgresearchgate.net This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and cleaner product formation compared to conventional heating methods. ajrconline.orgnih.gov
Microwave-assisted synthesis can be applied to the amidation reaction for producing N-arylacetamides. nih.gov In some cases, the reaction can be performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste. researchgate.netnih.gov For example, the synthesis of N-phenylsuccinimide has been achieved by heating a mixture of aniline and succinic anhydride (B1165640) in a domestic microwave oven for just four minutes. nih.gov Similarly, the reaction of anilines with formic acid to produce formamides is significantly optimized under microwave irradiation. icm.edu.pl
This approach is based on the direct reaction of a carboxylic acid or its derivative with a substituted aniline. nih.gov The use of microwave irradiation can often circumvent the need for expensive coupling reagents and can simplify purification processes. researchgate.net
Analytical Characterization Techniques for Confirming Synthetic Outcomes
Following the synthesis of this compound and its analogs, it is imperative to confirm the structure and purity of the resulting compounds. A combination of spectroscopic and elemental analysis techniques is employed for this purpose.
Spectroscopic Analysis (e.g., Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For N-aryl chloroacetamides, characteristic absorption bands include the N-H stretch of the secondary amide (typically around 3200-3300 cm⁻¹), the C=O stretch of the amide carbonyl group (around 1640-1680 cm⁻¹), and the C-Cl stretch (around 700-800 cm⁻¹). ijpsr.infoiucr.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum of a compound like 2-chloro-N-(4-hydroxyphenyl)acetamide, one would expect to see a singlet for the CH₂ protons of the chloroacetyl group, signals in the aromatic region for the phenyl protons, and singlets for the NH and OH protons. iucr.org ¹³C NMR would show distinct signals for the carbonyl carbon, the CH₂ carbon, and the aromatic carbons. iucr.orgmdpi.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and can provide information about its fragmentation pattern, further confirming the structure. ijpsr.info High-resolution mass spectrometry (HRMS) can provide a very accurate molecular weight, which helps in confirming the elemental composition. iucr.org
Table 2: Representative Spectroscopic Data for a Structural Analog
| Technique | Compound | Key Signals | Reference |
|---|---|---|---|
| FT-IR | 2-Chloro-N-(4-hydroxyphenyl)acetamide | 3385 cm⁻¹ (O-H), 3200 cm⁻¹ (N-H), 1640 cm⁻¹ (C=O) | iucr.org |
| ¹H NMR | 2-Chloro-N-(4-hydroxyphenyl)acetamide | δ 4.21 (s, 2H, CH₂), 6.76-7.34 (m, 4H, Ar-H), 9.20 (s, 1H, OH), 10.23 (s, 1H, NH) | iucr.org |
| ¹³C NMR | 2-Chloro-N-(4-hydroxyphenyl)acetamide | δ 43.42 (CH₂), 117.68-153.68 (Ar-C), 164.76 (C=O) | iucr.org |
| HRMS (ESI) | 2-Chloro-N-(4-hydroxyphenyl)acetamide | [M-H]⁺ calculated: 186.0224, found: 186.0328 | iucr.org |
Elemental Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and correct elemental composition of the synthesized compound. sphinxsai.commdpi.com
Structural Diversification and Derivative Synthesis of 2 Chloro N 2,4 Dibromophenyl Acetamide
Design Principles for Modifying the 2-Chloro-N-(2,4-dibromophenyl)acetamide Scaffold
The core principle behind modifying the this compound structure is to systematically alter its physicochemical properties, such as hydrophobicity, electronic distribution, and steric profile. These alterations can lead to enhanced interactions with biological targets. The key areas for modification are the aromatic ring and the acetamide (B32628) group.
Varying Halogen Substituents: Replacing one or both bromine atoms with other halogens like chlorine or fluorine can fine-tune the electronic and steric properties of the ring. nih.gov The introduction of different halogens can alter the molecule's ability to form halogen bonds and other non-covalent interactions.
Introducing Electron-Donating or Withdrawing Groups: Substituting the bromine atoms with either electron-donating groups (e.g., methyl, methoxy) or different electron-withdrawing groups (e.g., nitro, trifluoromethyl) can systematically probe the electronic requirements for activity. nih.govroyalsocietypublishing.org The electrostatic properties of substituents on the phenylacetamide aromatic ring have been shown to strongly influence binding to biological targets. nih.gov
Altering Substitution Position: Moving the positions of the substituents on the phenyl ring can explore the spatial requirements of the target binding site. For instance, shifting a substituent from the para to the meta position can have a significant impact on the molecule's activity. wikimedia.org
These modifications are guided by the principles of electrophilic aromatic substitution, which dictate the placement of new substituents on the aromatic ring. libretexts.org The existing bromine atoms and the acetamide group will direct incoming electrophiles to specific positions on the ring.
The acetamide moiety offers another avenue for structural diversification. The chloroacetyl group is a reactive handle that can be readily modified. Key approaches include:
Nucleophilic Substitution of the Chlorine Atom: The chlorine atom on the acetyl group is a good leaving group, making it susceptible to nucleophilic substitution. researchgate.net This allows for the introduction of a wide variety of functional groups, including amines, thiols, and alkoxides, leading to the formation of diverse derivatives. researchgate.netekb.eg
Chain Extension or Modification: The length of the acetyl chain can be extended or branched to explore the impact of steric bulk and flexibility on activity.
Introduction of Heterocyclic Rings: The chloroacetamide can be used as a precursor for the synthesis of various heterocyclic systems. researchgate.net For example, reaction with appropriate reagents can lead to the formation of thiazoles, oxadiazoles, or other heterocyclic rings attached to the N-(2,4-dibromophenyl)amino core.
The ease of replacement of the chlorine atom and the reactivity of the N-H group in N-aryl 2-chloroacetamides make them versatile precursors for synthesizing a wide array of heterocyclic compounds. researchgate.net
Synthesis of N-Arylacetamide Derivatives for Structure-Activity Relationship Studies
The synthesis of a library of derivatives based on the this compound scaffold is crucial for conducting comprehensive structure-activity relationship (SAR) studies. These studies help in identifying the key structural features required for a desired biological activity.
Systematic variation of substituents on the phenyl ring is a common strategy in medicinal chemistry to optimize the properties of a lead compound.
Halogen Substitution: The synthesis of analogues with different halogen atoms (F, Cl, Br, I) at various positions on the phenyl ring can be achieved through standard halogenation reactions or by starting from appropriately substituted anilines. The nature and position of the halogen can significantly affect the compound's activity. royalsocietypublishing.orgwikimedia.org For example, the presence of a chloro group at different positions on the phenylacetamide ring has been shown to result in moderate inhibitory potentials in certain biological assays. royalsocietypublishing.orgwikimedia.org
Alkyl Substitution: The introduction of small alkyl groups, such as methyl or ethyl, can impact the lipophilicity and steric profile of the molecule. These derivatives can be synthesized from the corresponding alkyl-substituted anilines. Copper-catalyzed N-arylation reactions provide a modern and efficient method for the synthesis of N-arylacetamides from a broad range of substituted starting materials. nih.govrsc.org
Below is an interactive table showcasing hypothetical derivatives of this compound with varied halogen and alkyl substituents on the phenyl ring.
| Derivative Name | R1 Substituent | R2 Substituent |
|---|---|---|
| 2-chloro-N-(2-bromo-4-chlorophenyl)acetamide | Br | Cl |
| 2-chloro-N-(2-bromo-4-fluorophenyl)acetamide | Br | F |
| 2-chloro-N-(2,4-dichlorophenyl)acetamide | Cl | Cl |
| 2-chloro-N-(2-bromo-4-methylphenyl)acetamide | Br | CH3 |
| 2-chloro-N-(2-chloro-4-bromophenyl)acetamide | Cl | Br |
The incorporation of heterocyclic moieties into the this compound scaffold can lead to novel compounds with potentially enhanced biological activities. The chloroacetamide functionality serves as a key intermediate for the synthesis of these derivatives.
Thiazole Derivatives: Thiazole rings can be synthesized by reacting the chloroacetamide precursor with thioamides or by other established synthetic routes. researchgate.netpharmaguideline.comorganic-chemistry.org
Quinazoline Derivatives: Quinazoline derivatives can be synthesized through various methods, including reactions involving 2-aminobenzamides and chloroacetyl chloride, followed by cyclization. nih.govnih.gov
Oxadiazole Derivatives: 1,3,4-Oxadiazoles can be prepared by the condensation of acyl hydrazides with various reagents. researchgate.netacs.orgnih.gov The chloroacetamide can be converted to the corresponding hydrazide, which then undergoes cyclization to form the oxadiazole ring.
The synthesis of these heterocyclic derivatives often involves multi-step reaction sequences, starting from the parent this compound. nih.govroyalsocietypublishing.org The following interactive table illustrates some of the potential heterocyclic derivatives.
| Derivative Name | Incorporated Heterocycle | Point of Attachment |
|---|---|---|
| 2-(thiazol-2-yl)-N-(2,4-dibromophenyl)acetamide | Thiazole | Acetamide moiety |
| 2-(1,3,4-oxadiazol-2-yl)-N-(2,4-dibromophenyl)acetamide | Oxadiazole | Acetamide moiety |
| 2-(quinazolin-4-yloxy)-N-(2,4-dibromophenyl)acetamide | Quinazoline | Acetamide moiety |
| N-(2,4-dibromophenyl)-2-(5-phenyl-1,3,4-oxadiazol-2-ylthio)acetamide | Substituted Oxadiazole | Acetamide moiety |
Advanced Theoretical and Computational Investigations of 2 Chloro N 2,4 Dibromophenyl Acetamide
Quantum Chemical Studies on Molecular Geometry and Electronic Properties
Quantum chemical calculations are instrumental in determining the fundamental properties of a molecule, such as its three-dimensional structure and the distribution of electrons.
Computational Elucidation of Optimized Conformations and Energetics
Computational studies on analogous N-arylacetamides, such as 2-chloro-N-(2-chlorophenyl)acetamide, reveal that the conformation of the N-H bond relative to the substituents on the phenyl ring is a key structural feature. nih.govresearchgate.net For instance, in 2-chloro-N-(2-chlorophenyl)acetamide, the N-H bond is syn to the ortho-chloro substituent. nih.govresearchgate.net This preference is influenced by a combination of steric and electronic factors.
For 2-chloro-N-(2,4-dibromophenyl)acetamide, it is predicted that the N-H bond would also adopt a syn conformation with respect to the ortho-bromine atom. The amide group itself is generally planar, facilitating delocalization of the nitrogen lone pair into the carbonyl group. Theoretical calculations, often employing Density Functional Theory (DFT), can be used to determine the relative energies of different conformers, such as those arising from rotation around the N-C(aryl) and C(O)-C(alkyl) bonds. The optimized geometry would likely show a non-planar arrangement between the phenyl ring and the acetamide (B32628) side chain due to steric hindrance from the ortho-bromine substituent.
Table 1: Predicted Torsional Angles in this compound based on Analogous Compounds
| Dihedral Angle | Predicted Value (°) | Rationale |
| C(2)-N-C(7)=O(1) | ~180 | The amide bond typically adopts a trans conformation to minimize steric hindrance. |
| C(1)-N-C(7)-C(8) | Variable | Rotation around this bond determines the overall molecular conformation. |
| C(6)-C(1)-N-C(7) | ~60-90 | Steric clash between the ortho-bromine and the amide group forces the phenyl ring out of the amide plane. |
Note: Data is predictive and based on computational studies of structurally similar halogenated N-arylacetamides.
Analysis of Electron Density Distribution and Reactivity Descriptors
The electronic landscape of this compound is significantly influenced by its multiple halogen substituents. The chlorine and bromine atoms are highly electronegative, leading to a complex distribution of electron density. Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses are computational methods used to investigate these electronic effects. nih.gov
The halogen atoms (Cl, Br) exhibit dual electronic behavior. While they are electron-withdrawing through the sigma framework (inductive effect), they can also act as weak electron donors through their lone pairs (resonance effect). The interplay of these effects, along with the electron-withdrawing nature of the acetamide group, governs the reactivity of the molecule. Reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be calculated to predict the molecule's susceptibility to electrophilic and nucleophilic attack. The presence of halogens is known to increase the size of the σ-hole, a region of positive electrostatic potential on the halogen atom opposite the covalent bond, which can influence intermolecular interactions. nih.govnih.gov
Molecular Modeling and Simulation Approaches
Molecular modeling and simulations extend the investigation from a single molecule to its behavior in a larger system, providing insights into its dynamic nature and interactions in the solid state.
Molecular Dynamics Simulations for Conformational Space Exploration
Computational Prediction of Intermolecular Interactions in the Solid State
In the solid state, molecules of this compound are expected to pack in a way that maximizes favorable intermolecular interactions. Computational methods can predict these interactions, which are crucial for understanding crystal packing. Based on studies of similar halogenated compounds, the primary interactions would include: nih.govnih.gov
N-H···O Hydrogen Bonds: This is a classic and strong interaction in amides, leading to the formation of chains or dimers.
Halogen Bonds (Br···O, Cl···O): The electrophilic σ-hole on the bromine and chlorine atoms can interact favorably with the nucleophilic oxygen of the carbonyl group of a neighboring molecule. nih.gov
Halogen-Halogen Interactions (Br···Br, Br···Cl): These interactions, particularly Type II where the positive σ-hole of one halogen interacts with the negative equatorial region of another, can play a significant role in directing crystal packing. nih.govnih.gov
Computational crystal structure prediction methods can be employed to generate and rank plausible crystal packings based on their calculated lattice energies.
Crystallographic Insights into N-Arylacetamide Packing and Hydrogen Bonding
Although a specific crystal structure for this compound is not reported in the searched literature, extensive crystallographic data for related N-arylacetamides provide a strong basis for predicting its solid-state architecture. nih.govnih.gov
A recurring structural motif in the crystal structures of N-arylacetamides is the formation of infinite chains through intermolecular N-H···O hydrogen bonds. nih.govnih.gov This is a robust and predictable interaction. In addition to this primary hydrogen bond, the halogen substituents are expected to play a crucial role in the three-dimensional arrangement of these chains.
Studies on compounds like 2-bromo-N-(2-chlorophenyl)acetamide have shown that weaker interactions, such as C-H···Cl and Br···Br contacts, link these primary chains into more complex supramolecular assemblies like columns or sheets. nih.govresearchgate.net The presence of three halogen atoms in this compound suggests a high likelihood of a complex network of halogen-based interactions. The interplay between the strong N-H···O hydrogen bonds and the more varied and directional halogen bonds will ultimately determine the final crystal packing. researchgate.netcore.ac.uk
Table 2: Common Intermolecular Interactions in Halogenated N-Arylacetamides
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |
| Hydrogen Bond | N-H | O=C | 1.9 - 2.2 | Formation of primary chains or dimers. |
| Halogen Bond | C-Br / C-Cl | O=C | < Sum of vdW radii | Linking of primary chains. |
| Halogen-Halogen | C-Br / C-Cl | Br / Cl | < Sum of vdW radii | Stabilizing packing between chains/sheets. |
| Weak Hydrogen Bond | C-H | O=C / Halogen | 2.2 - 2.8 | Further stabilization of the 3D network. |
| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 | Can occur if sterically allowed, contributes to packing efficiency. |
Note: The data is generalized from crystallographic studies of various halogenated N-arylacetamides.
X-ray Diffraction Analysis of Chloroacetamide Crystal Structures
The crystal systems for these related compounds vary, with examples crystallizing in triclinic and orthorhombic systems. researchgate.netresearchgate.net The unit cell parameters are dictated by the size of the substituents on the phenyl ring and the efficiency of the crystal packing. A summary of crystallographic data for some representative chloroacetamides is presented in Table 1, showcasing the diversity in their solid-state structures.
Table 1: Selected Crystallographic Data for Related Chloroacetamide Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
|---|---|---|---|---|---|---|---|---|---|
| 2-Chloro-N-(2,4-dimethylphenyl)acetamide researchgate.net | C₁₀H₁₂ClNO | Triclinic | P-1 | 4.7235 | 10.407 | 11.451 | 67.07 | 86.84 | 78.95 |
These structural studies consistently reveal that the geometric parameters of the acetamide linkage (C-N, C=O, and N-H bond lengths and angles) are largely conserved and fall within expected ranges. nih.gov The conformation of the N-H bond relative to the substituents on the phenyl ring is a notable feature, with both syn and anti conformations being observed, influencing the directionality of hydrogen bonding. researchgate.net
Role of Hydrogen Bonding and Other Non-Covalent Interactions in Crystal Packing
The stability and packing of molecules within a crystal lattice are governed by a delicate balance of various non-covalent interactions. In the case of this compound and its analogues, hydrogen bonding plays a pivotal role in the formation of their supramolecular assemblies.
The most prominent hydrogen bond observed in the crystal structures of N-aryl chloroacetamides is the intermolecular N-H···O interaction. researchgate.netnih.gov This interaction typically links molecules into chains or ribbons. For example, in the crystal structure of 2-chloro-N-(2,4-dimethylphenyl)acetamide, molecules are linked into chains via N-H···O hydrogen bonds. researchgate.net Similarly, in 2-bromo-N-(4-bromophenyl)acetamide, N-H···O hydrogen bonds form supramolecular chains along the c-axis. nih.gov It is highly probable that this compound will exhibit a similar N-H···O hydrogen bonding motif, forming one-dimensional chains as the primary supramolecular synthons.
The presence of bromine atoms in this compound introduces the possibility of halogen bonding (Br···O or Br···N) and Br···Br interactions, which can further direct the crystal packing. While not explicitly detailed for the title compound, studies on other halogenated organic molecules have demonstrated the importance of these interactions in crystal engineering.
The interplay of these various non-covalent forces dictates the final crystal structure. The formation of hydrogen-bonded chains, which are then packed together through weaker van der Waals forces and other non-covalent interactions, is a common theme in the crystal structures of related chloroacetamides. A representative table of hydrogen bond geometries in analogous compounds is provided below.
Table 2: Hydrogen Bond Geometry in Related Acetamide Derivatives
| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|---|
| N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide nih.gov | N1-H1N1···O1 | 0.71 | 2.17 | 2.843 | 160 |
The data from related structures strongly suggest that the crystal packing of this compound will be dominated by N-H···O hydrogen-bonded chains, further stabilized by a network of weaker non-covalent interactions involving the chloro and bromo substituents.
Investigation of Biological Activities and Mechanistic Pathways of 2 Chloro N 2,4 Dibromophenyl Acetamide Analogs
In Vitro Assessment of Antimicrobial Potency of Chloroacetamide Derivatives
Chloroacetamide derivatives have been the subject of numerous studies to evaluate their effectiveness against a variety of microbial pathogens. The presence of the chloroacetamide moiety is often crucial for their biological activity.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Recent research has highlighted the potential of chloroacetamide derivatives as antibacterial agents. A series of these compounds has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. tandfonline.com For instance, studies have shown that these derivatives can be effective against Staphylococcus aureus and Bacillus cereus (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). tandfonline.com One particular derivative, compound 13 , exhibited a broad spectrum of activity, being especially potent against B. cereus with a Minimum Inhibitory Concentration (MIC) of 10 mg/L. tandfonline.com
The antibacterial activity of these compounds is influenced by the nature and position of substituents on the phenyl ring. nih.gov Halogenated N-(substituted phenyl)-2-chloroacetamides, such as N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides, have shown significant activity, which is attributed to their high lipophilicity, enabling them to penetrate the bacterial cell membrane. nih.gov Molecular docking studies suggest that these compounds may exert their antibacterial effect by targeting essential bacterial enzymes like DNA gyrase and Topoisomerase II, which are involved in bacterial replication and transcription. eurjchem.com Another study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated its bactericidal action against Klebsiella pneumoniae, with a Minimum Bactericidal Concentration (MBC) of 512 µg/mL. mdpi.comnih.gov
Table 1: Antibacterial Activity of Selected Chloroacetamide Derivatives
| Compound/Analog | Gram-Positive Bacteria | MIC | Gram-Negative Bacteria | MIC | Reference |
|---|---|---|---|---|---|
| Compound 13 | Bacillus cereus | 10 mg/L | - | - | tandfonline.com |
| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | - | - | Klebsiella pneumoniae | 512 µg/mL | mdpi.comnih.gov |
| N-(4-chlorophenyl)-2-chloroacetamide | S. aureus, MRSA | Effective | E. coli | Less Effective | nih.gov |
| N-(4-fluorophenyl)-2-chloroacetamide | S. aureus, MRSA | Effective | E. coli | Less Effective | nih.gov |
| N-(3-bromophenyl)-2-chloroacetamide | S. aureus, MRSA | Effective | E. coli | Less Effective | nih.gov |
Antifungal Activity Against Fungal Species
In addition to their antibacterial properties, chloroacetamide derivatives have demonstrated notable antifungal activity. Several compounds from this class have been shown to inhibit the growth of various fungal species, including Candida albicans. tandfonline.comnih.gov For example, compounds 6 and 20 were found to be potent against C. albicans, with EC50 values of 197.02 and 189.13 mg/L, respectively. tandfonline.com The antifungal potential of 2-chloro-N-phenylacetamide has been specifically highlighted against fluconazole-resistant strains of C. albicans and C. parapsilosis, with MIC values ranging from 128 to 256 µg/mL. scielo.brnih.gov This compound was also found to inhibit biofilm formation, a key virulence factor in fungal infections. scielo.brnih.gov
The presence of a chlorine atom in the acetamide (B32628) group appears to enhance the antifungal activity. mdpi.comnih.gov For instance, while N-(2-hydroxyphenyl) acetamide showed no activity against C. albicans, its chlorinated counterpart, 2-chloro-N-(2-hydroxyphenyl)acetamide, was able to inhibit 96.6% of the tested strains. mdpi.comnih.gov Further investigations into the mechanism of action suggest that these compounds may target the fungal enzyme lanosterol (B1674476) 14-alpha demethylase. tandfonline.com Another study on 2-chloro-N-phenylacetamide against Aspergillus flavus strains reported MIC values between 16 and 256 μg/mL and suggested that its mechanism may involve binding to ergosterol (B1671047) on the fungal plasma membrane and possibly inhibiting DNA synthesis. researchgate.net
Table 2: Antifungal Activity of Selected Chloroacetamide Derivatives
| Compound/Analog | Fungal Species | MIC | MFC/EC50 | Reference |
|---|---|---|---|---|
| Compound 6 | Candida albicans | - | EC50 = 197.02 mg/L | tandfonline.com |
| Compound 20 | Candida albicans | - | EC50 = 189.13 mg/L | tandfonline.com |
| 2-chloro-N-phenylacetamide | C. albicans, C. parapsilosis | 128-256 µg/mL | 512-1,024 µg/mL | scielo.brnih.gov |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16-256 μg/mL | 32-512 μg/mL | researchgate.net |
| 2-chloro-N-(2-hydroxyphenyl)acetamide | Candida albicans | 96.6% inhibition | - | mdpi.comnih.gov |
Antiproliferative and Anticancer Activity Profiling
The potential of chloroacetamide derivatives extends to the realm of oncology, with several studies investigating their efficacy against various cancer cell lines.
Evaluation Against Specific Cancer Cell Lines (e.g., MCF7, HepG2)
A number of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and evaluated for their in vitro anticancer activity. nih.gov Against the human breast adenocarcinoma cell line (MCF7), compounds d6 and d7 from this series were identified as the most active, with IC50 values of 38.0 µM and 40.6 µM, respectively. nih.gov Another study focusing on novel 2-chloro-N-(aryl substituted) acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol reported varying cytotoxic effects on PANC-1, HepG2, and MCF7 cell lines. ijddr.in Specifically, compound 6e was found to be highly cytotoxic against HepG2 with an IC50 of 2.2µM, while compound 6c showed moderate cytotoxicity against MCF7 with an IC50 of 15.5µM. ijddr.in
Furthermore, the synthesis of chalcone-thienopyrimidine derivatives has yielded compounds with moderate to robust cytotoxicity against both HepG2 and MCF-7 cancer cells, comparable to the standard drug 5-fluorouracil. nih.govresearchgate.net Two compounds in this series, 3b and 3g , demonstrated more potent anticancer activities against both HepG2 and MCF-7 than 5-fluorouracil. nih.govresearchgate.net
Table 3: Antiproliferative Activity of Selected Chloroacetamide Analogs
| Compound/Analog | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Compound d6 | MCF7 | 38.0 µM | nih.gov |
| Compound d7 | MCF7 | 40.6 µM | nih.gov |
| Compound 6e | HepG2 | 2.2 µM | ijddr.in |
| Compound 6c | MCF7 | 15.5 µM | ijddr.in |
| Compound 3b | HepG2, MCF-7 | More potent than 5-FU | nih.govresearchgate.net |
| Compound 3g | HepG2, MCF-7 | More potent than 5-FU | nih.govresearchgate.net |
Insights into Cellular Targets and Pathways of Inhibition
Research into the mechanisms underlying the anticancer effects of chloroacetamide derivatives points towards multiple cellular targets and pathways. For chalcone-thienopyrimidine derivatives, their cytotoxicity is associated with the downregulation of Bcl-2 and upregulation of Bax, caspase-3, and caspase-9, indicating an induction of apoptosis. nih.govresearchgate.net These compounds were also found to cause cell cycle arrest. nih.govresearchgate.net
Molecular docking studies have provided further insights, suggesting that N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives may interact with key proteins involved in cancer progression. nih.govresearchgate.net These studies have shown good docking scores within the binding pockets of selected protein database entries, highlighting their potential as lead compounds for rational drug design. nih.govresearchgate.net The presence of a chloro atom in the acetamide structure is believed to enhance biological activity by stabilizing the molecule at the target enzyme site. nih.gov
Enzyme Inhibitory Mechanisms and Biochemical Modulations
The biological activities of 2-chloro-N-(2,4-dibromophenyl)acetamide and its analogs are often rooted in their ability to inhibit specific enzymes and modulate biochemical pathways. In silico studies have suggested that the antifungal activity of 2-chloro-N-phenylacetamide (A1Cl) may involve the inhibition of the enzyme dihydrofolate reductase (DHFR). nih.gov Another proposed mechanism for its antifungal action against Aspergillus flavus is the inhibition of DNA synthesis through the inhibition of thymidylate synthase. researchgate.net
Molecular docking simulations have been employed to explore the interactions of chloroacetamide derivatives with various protein targets. These studies have revealed favorable binding energies for many of these compounds against the active sites of enzymes such as NADPH oxidase, penicillin-binding protein (a bacterial target), and lanosterol 14-alpha demethylase (a fungal target), indicating a strong affinity for these proteins. tandfonline.com The inhibition of such crucial enzymes disrupts essential cellular processes in pathogens, leading to their demise.
Investigation of Glycosidase and Amylase Inhibition by Acetamide Derivatives
The management of postprandial hyperglycemia is a key strategy in controlling type 2 diabetes mellitus. nih.gov One therapeutic approach involves the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase, which are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the digestive tract. nih.govdovepress.com The inhibition of these enzymes can delay glucose absorption and consequently lower blood glucose levels. nih.govdovepress.com
Recent studies have explored various acetamide derivatives as potential inhibitors of these enzymes. For instance, novel rhodanine (B49660) and rhodanine acetic acid derivatives bearing a (2-chloro-6-(trifluoromethyl)benzyloxy)arylidene scaffold have been synthesized and evaluated for their inhibitory potential. researchgate.net Among the tested compounds, certain derivatives emerged as potent α-glucosidase inhibitors, with IC50 values in the low micromolar range, indicating significant activity. researchgate.net Kinetic studies for the most active compounds revealed a competitive mode of inhibition against yeast α-glucosidase, suggesting that these derivatives compete with the substrate for binding at the active site of the enzyme. researchgate.net
Similarly, other research has identified novel substituted acetamide derivatives with significant in-vitro α-glucosidase inhibitory activity. researchgate.net These findings underscore the potential of the acetamide scaffold as a basis for developing new antidiabetic agents that target key digestive enzymes. researchgate.netresearchgate.net
| Compound | Target Enzyme | IC50 Value (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| (Z)‐5‐(4‐(2‐chloro‐6‐(trifluoromethyl)benzyloxy)benzylidene)‐2‐thioxothiazolidin‐4‐one | α‐Glucosidase | 4.76 ± 0.64 | Competitive | researchgate.net |
| 2‐((Z)‐5‐(4‐(2‐chloro‐6‐(trifluoromethyl)benzyloxy)benzylidene)‐4‐oxo‐2‐thioxothiazoli‐din‐3‐yl)acetic acid | α‐Glucosidase | 4.91 ± 0.45 | Competitive | researchgate.net |
| Substituted acetamide derivative 132 | α‐Glucosidase | 20.76 | Not specified | researchgate.net |
| Acarbose (Standard) | α‐Glucosidase | 10.12 ± 0.42 | Competitive | researchgate.net |
DNA Gyrase Inhibition Studies for Antimicrobial Action
The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. plos.org Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that controls DNA topology and is a validated target for antibacterial drugs. rsc.orgnih.gov It plays a crucial role in DNA replication, repair, and recombination, making its inhibition lethal to bacteria. researchgate.net
Several studies have focused on developing inhibitors of DNA gyrase. A series of N-phenylpyrrolamide derivatives, which are structurally analogous to acetamides, have been identified as potent inhibitors of bacterial DNA gyrase. rsc.org The most effective compounds in this series displayed low nanomolar IC50 values against Escherichia coli DNA gyrase and also showed activity against topoisomerase IV, another bacterial type II topoisomerase. rsc.org Importantly, these compounds were selective for bacterial enzymes, showing no activity against human topoisomerase IIα. rsc.org
The antimicrobial efficacy of these inhibitors was demonstrated through minimum inhibitory concentration (MIC) testing against a panel of Gram-positive and Gram-negative bacteria. plos.orgrsc.org One of the most potent N-phenylpyrrolamide compounds was particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). rsc.org Other analogs showed significant efficacy against clinically relevant Gram-negative pathogens. rsc.org These findings highlight the potential of acetamide-related structures as scaffolds for developing new DNA gyrase inhibitors to combat bacterial infections. plos.orgrsc.org
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| N-phenylpyrrolamide 22e | Staphylococcus aureus ATCC 29213 | 0.25 | rsc.org |
| Enterococcus faecalis ATCC 29212 | 0.125 | rsc.org | |
| N-phenylpyrrolamide 23b | E. coli ATCC 25922 | 4-32 | rsc.org |
| Klebsiella pneumoniae ATCC 10031 | 0.0625 | rsc.org | |
| N-phenylpyrrolamide 23c | E. coli ATCC 25922 | 4-32 | rsc.org |
Molecular Docking and Protein-Ligand Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely employed in drug design to understand the binding mechanisms of ligands to their target proteins at a molecular level. researchgate.netnih.gov This analysis provides insights into the binding affinity, mode, and specific interactions that stabilize the ligand-protein complex. biorxiv.org
Identification of Binding Sites and Modes in Target Proteins
Molecular docking studies on various acetamide derivatives have successfully identified their binding sites and interaction patterns within the active sites of target enzymes. For instance, in the investigation of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives as antimicrobial agents, docking studies were performed using the crystal structure of S. aureus DNA gyrase (PDB ID: 1JIJ). researchgate.netnih.gov The results showed that the active compounds fit well within the binding pocket of the enzyme. researchgate.netnih.gov
Similarly, docking simulations of rhodanine acetic acid derivatives with α-glucosidase revealed that these inhibitors bind within the enzyme's active site. researchgate.net The interactions are typically a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues. For example, studies on other enzyme inhibitors have detailed specific interactions, such as the formation of multiple hydrogen bonds with residues like Arginine (Arg) and Tyrosine (Tyr) in the active site of cyclooxygenase-2 (COX-2). mdpi.com In the context of protein-protein interaction inhibitors, ligands often mimic the key interactions of the natural binding partner. For example, MDM2 inhibitors engage with a deep hydrophobic cleft in the protein, interacting with residues such as Leu54, Ile61, and Tyr67, which are also crucial for binding the p53 protein. biorxiv.org This detailed understanding of binding modes is critical for the rational design and optimization of more potent inhibitors. biorxiv.orgnih.gov
Correlation of Docking Scores with Observed Biological Activities
A strong correlation between computational docking scores and experimentally observed biological activities provides validation for the docking model and can guide the prioritization of compounds for synthesis and testing. nih.gov In several studies involving acetamide derivatives, compounds that displayed lower (i.e., more favorable) docking scores also exhibited higher biological potency.
For example, in the study of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, the compounds that showed the most promising antimicrobial and anticancer activities also demonstrated good docking scores within the binding pockets of their respective target proteins. researchgate.netnih.gov This suggests that the predicted binding affinity from the docking simulation is a reliable indicator of the compound's potential biological efficacy. researchgate.netnih.gov This correlation allows researchers to use in silico screening to identify promising lead compounds, thereby accelerating the drug discovery process. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Derivations for Biological Efficacy
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying different parts of a lead molecule and assessing the impact on its efficacy, researchers can identify the key structural features required for optimal biological function. mdpi.com
Identification of Key Structural Features for Enhanced Biological Potency
Through extensive SAR studies on acetamide and related analogs, several key structural features have been identified that are crucial for enhancing biological potency.
One of the most significant findings is the role of halogen atoms. The presence of a chloro group on the alpha-carbon of the acetamide moiety has been shown to be essential for the biological activity of certain molecules. nih.gov For instance, 2-chloro-N-(2-hydroxyphenyl)acetamide was able to inhibit 96.6% of Candida albicans strains, whereas the parent compound N-(2-hydroxyphenyl) acetamide showed no activity. nih.gov This highlights the critical contribution of the chloro substituent to the antimicrobial properties.
Furthermore, substitutions on the aryl ring play a vital role. Studies on aryl acetamide derivatives have shown that electron-withdrawing groups are generally preferred over electron-donating groups for improved potency. nih.gov The position and nature of these substituents are critical; for example, in one series, 4-chloro substitution on the aryl ring led to a 25-fold increase in potency compared to the unsubstituted analog. nih.gov The introduction of fluorine at specific positions has also been noted to remarkably enhance potency. nih.gov
In the context of DNA gyrase inhibitors, SAR analysis of clorobiocin (B606725) derivatives revealed that hydrophobic alkyl substituents on the 4-hydroxybenzoyl moiety led to the highest activities, while the introduction of polar groups, particularly amides, strongly reduced antibacterial activity. nih.gov Collectively, these SAR studies indicate that a combination of features, including a chloroacetyl group and specific electron-withdrawing or hydrophobic substituents on the aromatic ring, is beneficial for the biological efficacy of this class of compounds.
Comparative Analysis of Bromine Substitution Effects on Biological Activity
Influence of Bromine Substitution on Antimicrobial Activity
Research into the structure-activity relationship of halogenated N-phenylacetamides has revealed that the presence and nature of halogen substituents are pivotal for their antibacterial and antifungal properties. While chloro- and fluoro-substituted analogs have demonstrated significant antimicrobial potential, the introduction of bromine imparts distinct characteristics.
A comparative study involving N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives indicated that the presence of bromine, when compared to chlorine on the benzanilide (B160483) ring, led to a decrease in the antimicrobial effect against Gram-positive bacteria. This suggests that the specific halogen and its position can modulate the antibacterial spectrum and potency.
Furthermore, the antifungal activity of 2-chloro-N-(2-methyl-4-bromophenyl)acetamide underscores the potential of brominated acetamides in combating fungal pathogens. medchemexpress.com The specific substitution pattern, in this case, a methyl and a bromo group on the phenyl ring, is crucial for its antifungal action.
The following table summarizes the antimicrobial activity of selected brominated N-phenylacetamide analogs against various microbial strains.
Table 1: Antimicrobial Activity of Brominated N-Phenylacetamide Analogs
| Compound | Microbial Strain | Activity |
|---|---|---|
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-((phenyl)amino)acetamide | Escherichia coli | Promising |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-chloro-4-nitrophenyl)amino)acetamide | Staphylococcus aureus | Promising |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-bromophenyl)amino)acetamide | Candida albicans | Promising |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Gram-positive bacteria | Active (MIC = 2.5–5.0 mg/mL) |
| 2-chloro-N-(2-methyl-4-bromophenyl)acetamide | Fungi | Antifungal |
MIC: Minimum Inhibitory Concentration
Influence of Bromine Substitution on Cytotoxic Activity
The cytotoxic effects of brominated N-phenylacetamide analogs against various cancer cell lines have also been a subject of investigation. The substitution pattern of bromine on the phenyl ring plays a significant role in determining the potency and selectivity of these compounds as potential anticancer agents.
In a study of brominated acetophenone (B1666503) derivatives, the position of the bromo-substituent was found to influence cytotoxicity against different tumor cell lines. For example, certain brominated derivatives exhibited notable pro-oxidant activity against A549 (lung carcinoma) and Caco-2 (colorectal adenocarcinoma) cells. farmaciajournal.com
Furthermore, research on various phenylacetamide derivatives with different halogen substitutions (F, Cl, Br) has shown that the type and position of the halogen on the phenyl ring are critical for their cytotoxic effects. tbzmed.ac.ir For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been evaluated for their antiproliferative activity, with some compounds demonstrating notable activity against breast cancer cell lines. nih.govresearchgate.net
The data presented in the table below illustrates the cytotoxic activity of representative brominated analogs against selected cancer cell lines.
Table 2: Cytotoxic Activity of Brominated N-Phenylacetamide Analogs
| Compound | Cancer Cell Line | Activity (IC₅₀) |
|---|---|---|
| Brominated acetophenone derivative 5d | A549 (Lung Carcinoma) | Good pro-oxidant activity |
| Brominated acetophenone derivative 5e | Caco-2 (Colorectal Adenocarcinoma) | Good pro-oxidant activity |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide | MCF-7 (Breast Adenocarcinoma) | Active |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-(dimethylamino)phenyl)amino)acetamide | MCF-7 (Breast Adenocarcinoma) | Active |
IC₅₀: Half maximal inhibitory concentration
Prospective Applications and Future Directions for 2 Chloro N 2,4 Dibromophenyl Acetamide Research
Strategic Utility in Organic Synthesis as a Precursor Molecule
The structure of 2-chloro-N-(2,4-dibromophenyl)acetamide makes it a valuable intermediate in organic synthesis. Its chemical reactivity is primarily centered around the chloroacetyl group, where the chlorine atom is a good leaving group, susceptible to nucleophilic substitution. researchgate.net This reactivity allows the molecule to serve as a versatile building block for the construction of more complex chemical structures, particularly various heterocyclic systems. researchgate.netresearchgate.net
The core utility lies in the reaction of the α-chloroacetamide moiety with various nucleophiles. The ease with which the chlorine atom can be replaced by nucleophiles containing oxygen, nitrogen, or sulfur atoms is a key attribute. researchgate.net This reaction pathway is fundamental to creating a diverse array of derivatives. For instance, N-aryl-2-chloroacetamides are widely used to synthesize compounds like thieno[2,3-b]pyridines, thiazolidin-4-ones, and β-lactams. researchgate.netnih.govacs.org
The general reaction involves treating the chloroacetamide with a suitable nucleophile, often in the presence of a base, to facilitate the substitution. researchgate.net This can be followed by an intramolecular cyclization to form the desired heterocyclic ring. researchgate.net For example, reacting 2-chloro-N-arylacetamides with 2-mercapto-nicotinonitrile derivatives can lead to the formation of thieno[2,3-b]pyridine-2-carboxamides, a class of compounds with potential pharmacological relevance. acs.org
| Nucleophile Type | Reactant Example | Resulting Heterocyclic System |
|---|---|---|
| Sulfur | 2-Mercapto-nicotinonitriles | Thieno[2,3-b]pyridines |
| Nitrogen/Sulfur | Thiosemicarbazide | Thiazole derivatives |
| Nitrogen/Oxygen | Semicarbazide | Oxazole/Oxadiazole derivatives |
| Sulfur | Thiourea | Thiazolidinone derivatives |
Potential in Agrochemical Development: Herbicidal Analog Design
The chloroacetamide class of compounds, to which this compound belongs, is well-established in the agrochemical industry for its herbicidal properties. ijpsr.infowisc.edu Herbicides like alachlor, metolachlor, and acetochlor (B104951) are prominent examples of this chemical family, primarily used for pre-emergence control of annual grasses in crops such as corn and soybeans. wisc.edu Their mechanism of action typically involves the inhibition of very-long-chain fatty acid synthesis in susceptible weeds. researchgate.net
The herbicidal activity and selectivity of chloroacetanilides are highly dependent on the substitution pattern on the N-aryl ring. nih.gov This structure-activity relationship (SAR) is crucial for designing new, more effective, and selective herbicides. The presence, type, and position of substituents on the phenyl ring influence the molecule's uptake by the plant, its mobility, and its interaction with the target enzyme.
The 2,4-dibromo substitution pattern on the phenyl ring of this compound suggests its potential as a scaffold for developing novel herbicidal analogs. The halogen atoms can affect the compound's lipophilicity and electronic properties, which in turn can modulate its biological activity and environmental persistence. nih.govresearchgate.net Research into designing new chloroacetamide herbicides often involves modifying the N-aryl moiety to optimize efficacy against specific weeds while ensuring crop safety. researchgate.net Therefore, this compound represents a promising starting point for the synthesis and evaluation of new herbicidal candidates. ontosight.aigoogle.com
Opportunities for Novel Pharmaceutical Agent Development Beyond Initial Discoveries
Beyond agrochemicals, N-substituted chloroacetamides have garnered significant interest in pharmaceutical research due to their broad spectrum of biological activities. ijpsr.infonih.gov Derivatives of this class have been investigated for antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and even anticancer properties. nih.govnih.gov The biological activity is closely linked to the chemical structure, particularly the substituents on the phenyl ring. nih.gov
The presence of halogen atoms, such as the two bromine atoms in this compound, can significantly influence a molecule's pharmacological profile. Halogens can enhance lipophilicity, facilitating passage through biological membranes, and can participate in halogen bonding, which may improve binding to target proteins. nih.gov Studies on similar N-(substituted phenyl)-2-chloroacetamides have shown that compounds bearing halogenated phenyl rings are often among the most active antimicrobial agents. nih.gov For example, N-(4-chlorophenyl) and N-(4-bromophenyl) chloroacetamides have demonstrated notable activity against Gram-positive bacteria and pathogenic yeasts. nih.gov
Furthermore, the chloroacetamide "warhead" itself is a reactive electrophilic group that can covalently interact with nucleophilic residues (like cysteine) in target enzymes or proteins, a mechanism exploited in the design of certain enzyme inhibitors. nih.gov This reactivity, combined with the dibromophenyl group, opens avenues for developing novel therapeutic agents. Derivatives could be synthesized and screened for a variety of activities, including as inhibitors of cancer stem cells or as novel antibacterial agents to combat drug-resistant strains. nih.govresearchgate.netirejournals.com
| Field | Potential Application | Rationale |
|---|---|---|
| Organic Synthesis | Precursor for Heterocycles | Reactive chloroacetyl group allows for nucleophilic substitution and cyclization reactions. researchgate.net |
| Agrochemicals | Herbicidal Analog Design | Belongs to the known chloroacetanilide class of herbicides; substitutions on the aryl ring modulate activity. wisc.edu |
| Pharmaceuticals | Antimicrobial/Antifungal Agents | Halogenated N-aryl acetamides show enhanced antimicrobial activity. nih.gov |
| Pharmaceuticals | Anticancer Agents | Substituted chloroacetamides have been investigated as potential inhibitors of cancer stem cells. nih.gov |
Future Research Directions in Synthetic Methodology and Compound Optimization
Future research on this compound should focus on both refining its synthesis and optimizing its structure for specific applications. The standard synthesis of N-aryl chloroacetamides involves the chloroacetylation of the corresponding aniline (B41778) (in this case, 2,4-dibromoaniline) with chloroacetyl chloride. researchgate.net While effective, this method can be optimized. Future work could explore alternative solvents, bases, or catalytic systems to improve reaction yields, reduce reaction times, and enhance product purity. Adopting principles of green chemistry, such as using aqueous reaction media or solvent-free conditions, could also be a valuable research direction. researchgate.net
For agrochemical and pharmaceutical development, a systematic approach to compound optimization is essential. This involves creating a library of analogs by modifying the this compound structure and evaluating their biological activity. Key strategies would include:
Replacing the chlorine atom: Substituting the chlorine with other functional groups via nucleophilic substitution to create a diverse library of derivatives for biological screening. researchgate.net
Modifying the phenyl ring: Introducing or altering other substituents on the dibromophenyl ring to fine-tune electronic properties and steric hindrance, which can impact selectivity and potency.
Computational Modeling: Employing quantitative structure-activity relationship (QSAR) studies and molecular docking to predict the biological activity of designed analogs. researchgate.net This computational approach can help prioritize the synthesis of the most promising candidates, saving time and resources.
By combining optimized synthetic methodologies with rational drug and pesticide design principles, the full potential of this compound as a lead compound can be more effectively explored.
Q & A
Q. What are the standard synthetic routes for 2-chloro-N-(2,4-dibromophenyl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A typical synthesis involves reacting 2,4-dibromoaniline with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) at 0–5°C to minimize side reactions. Post-reaction, the product is isolated via extraction and recrystallized from ethanol. Yield optimization (e.g., 67–70%) requires controlled stoichiometry, temperature, and purification techniques like column chromatography (Rf ~0.54–0.62 in toluene-EtOAc systems). Characterization via IR (e.g., C=O stretch at ~1687 cm⁻¹) and NMR (amide proton resonance at δ ~10 ppm) is critical .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Confirms amide C=O (1660–1687 cm⁻¹) and N–H stretches (~3250–3400 cm⁻¹).
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ ~7–8 ppm) and acetamide side-chain signals (CH₂Cl at δ ~4.2 ppm).
- X-ray Crystallography : Resolves intramolecular interactions (e.g., C–H⋯O) and intermolecular hydrogen bonds (N–H⋯O), as seen in analogs like 2-chloro-N-(4-fluorophenyl)acetamide .
- Melting Point Analysis : Consistency in melting points (e.g., 170–213°C for related derivatives) indicates purity .
Advanced Research Questions
Q. How can researchers address discrepancies between theoretical and experimental spectroscopic or crystallographic data?
- Methodological Answer : Discrepancies in bond lengths or vibrational frequencies often arise from crystal packing effects or solvent interactions. For crystallographic data, refinement using SHELX software (e.g., SHELXL) with constraints for H-atom positions and thermal parameters can resolve mismatches. For IR/NMR, hybrid DFT calculations (e.g., B3LYP/6-31G*) predict vibrational modes and chemical shifts, which are cross-validated against experimental data .
Q. What computational strategies predict the reactivity or bioactivity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets (e.g., enzymes) using crystal structures from databases like PDB.
- MD Simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns simulations in GROMACS).
- QSAR Models : Correlate substituent effects (e.g., bromine vs. nitro groups) with bioactivity using descriptors like logP and Hammett constants .
Q. How do substituent positions (e.g., bromine at 2,4-phenyl sites) influence molecular conformation and intermolecular interactions?
- Methodological Answer : Substituents dictate crystal packing via steric and electronic effects. For example:
- Bromine at 2,4-positions : Enhances halogen bonding and π-π stacking, as seen in analogs like N-(3-chloro-4-fluorophenyl)acetamide, where dihedral angles between the amide group and aromatic ring range from 10.8° to 85.8° .
- Methyl Groups : Meta/para-methyl substituents alter N–H⋯O hydrogen-bonding networks, forming infinite chains along crystallographic axes .
Methodological Notes
- Synthesis Optimization : Use Schlenk techniques for moisture-sensitive reactions.
- Crystallography : Employ high-resolution data (e.g., Cu-Kα radiation) and twin refinement for non-centrosymmetric structures .
- Bioactivity Screening : Prioritize in vitro assays (e.g., kinase inhibition) before in vivo studies due to regulatory constraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
